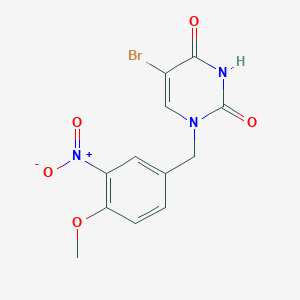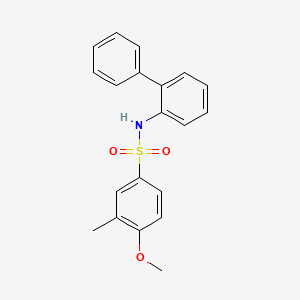![molecular formula C23H20ClF3N2O5S B3535772 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3535772.png)
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
説明
“N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic compound. It is used in the laboratory for various chemical reactions . It is also used in the pharmaceutical industry for the synthesis of various drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the addition of 2L dichloromethane, 186g (2.0mol) aniline, 4.88g (0.04mol) 4-dimethylaminopyridine (DMAP), and 444g (4.4mol) triethylamine to a reactor equipped with a thermometer, distillation device, and mechanical stirrer . The reactor is then vacuumed to -0.095MPa and cooled to -40°C, at which point 665g (4.4mol) trifluoromethylsulfonyl fluoride gas is introduced . The reaction is then stirred at a temperature of -20°C to 0°C and a pressure of 0.02MPa to 0.1MPa . After 6 hours, the excess trifluoromethylsulfonyl fluoride gas in the reactor is released and collected by cooling . Once the reactor is at atmospheric pressure, 500mL of water is added and the mixture is separated . The organic phase is heated to 40°C to distill off the dichloromethane, resulting in a light yellow solid . This solid is then recrystallized from toluene to yield 650g of white crystals, with a yield of 91.0% .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) . The structure can also be visualized using computational methods .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used as a reactant in the Suzuki-Miyaura coupling reaction . It can also undergo reactions with other organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its refractive index (n20/D) is 1.489, its boiling point is 63-64 °C at 5 mmHg, and its density is 1.48 g/mL at 25 °C .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .
将来の方向性
Trifluoromethyl-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of such compounds, including “N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide”, have significant potential for future pharmaceutical applications .
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O5S/c1-33-20-11-9-17(13-21(20)34-2)35(31,32)29(16-6-4-3-5-7-16)14-22(30)28-19-12-15(23(25,26)27)8-10-18(19)24/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDSSANSHASNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B3535692.png)

![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3535698.png)
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-furamide](/img/structure/B3535710.png)
![8-(4-methyl-1-piperidinyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3535711.png)
![4-chloro-2-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3535722.png)

![2-bromo-N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3535734.png)
![methyl 4-(3-{[1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3535749.png)
![N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B3535759.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B3535768.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3535780.png)
![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-3-furyl]benzoate](/img/structure/B3535795.png)
![methyl 3-[({4-[(diethylamino)sulfonyl]phenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3535803.png)